

Physicochemical characteristics of 1-(4-Methoxy-2-Methylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-Methoxy-2-methylphenyl)ethanone

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An In-depth Technical Guide to the Physicochemical Characterization of **1-(4-Methoxy-2-methylphenyl)ethanone**

Abstract

This technical guide provides a comprehensive framework for understanding and determining the physicochemical characteristics of **1-(4-Methoxy-2-methylphenyl)ethanone** (CAS No. 24826-74-2). As a specialty aromatic ketone, this compound is of interest to researchers in synthetic chemistry and drug discovery. However, a thorough review of scientific literature reveals a scarcity of published empirical data for this specific isomer.

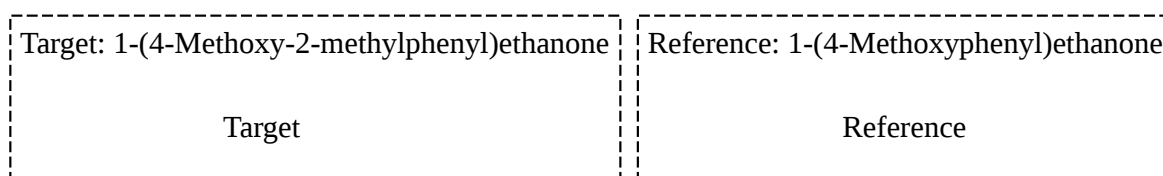
To address this, this whitepaper adopts a dual approach. First, it establishes the foundational identity of the target molecule. Second, it employs a comparative analysis with the well-characterized, structurally similar isomer, 1-(4-methoxyphenyl)ethanone (4'-Methoxyacetophenone, CAS No. 100-06-1), to illustrate the principles of characterization. By explaining the expected impact of the ortho-methyl substituent on spectroscopic and physical properties, this guide offers field-proven insights and predictive analysis, empowering researchers to accurately characterize this and similar molecules. We will detail the essential analytical workflows, from spectroscopic elucidation to chromatographic purity assessment, grounding all protocols in established scientific principles.

Chemical Identity and Structural Comparison

A precise understanding of molecular structure is the bedrock of physicochemical analysis. The key distinction between our target compound and the reference compound is the presence of a methyl group at the C2 position (ortho to the acetyl group) on the phenyl ring. This substitution breaks the molecule's symmetry, a critical factor influencing its spectroscopic and physical properties.

- Target Compound: **1-(4-Methoxy-2-methylphenyl)ethanone**
- Reference Compound: 1-(4-Methoxyphenyl)ethanone

Below is a visual comparison of their chemical structures.



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Caption: Chemical structures of the target and reference compounds.

Table 1: Core Chemical Identifiers

Identifier	1-(4-Methoxy-2-methylphenyl)ethanone	1-(4-Methoxyphenyl)ethanone
CAS Number	24826-74-2	100-06-1
Molecular Formula	C ₁₀ H ₁₂ O ₂	C ₉ H ₁₀ O ₂ [1]
Molecular Weight	164.20 g/mol	150.17 g/mol [2]
IUPAC Name	1-(4-methoxy-2-methylphenyl)ethanone	1-(4-methoxyphenyl)ethanone
Synonyms	2-Methyl-4-methoxyacetophenone	4'-Methoxyacetophenone, Acetanisole[1]

Physicochemical Properties: Data and Expert Predictions

The physical state, solubility, and thermal properties of a compound are critical for its handling, formulation, and reaction optimization. While empirical data for our target molecule is not readily available, we can predict how its properties will differ from the well-documented reference compound, 4'-Methoxyacetophenone.

Table 2: Comparison of Physicochemical Properties

Property	1-(4-Methoxyphenyl)ethanone (Reference)	1-(4-Methoxy-2-methylphenyl)ethanone (Target)	Expert Causality & Prediction
Melting Point	36 - 38 °C[3]	Data not available	The addition of the methyl group increases molecular weight and surface area but may disrupt efficient crystal lattice packing. The melting point is therefore difficult to predict but is expected to be in a similar range, likely as a low-melting solid or oil at room temperature.
Boiling Point	152 - 154 °C (at 35 hPa)[3]	Data not available	The increased molecular weight and van der Waals forces from the methyl group will likely lead to a slightly higher boiling point under equivalent pressure conditions.
Water Solubility	1.07 g/L (Predicted)[2]	Data not available	The added nonpolar methyl group is expected to decrease water solubility slightly compared to the reference compound.
logP (Octanol/Water)	1.82 (Predicted)[2]	Predicted > 1.82	The logP value is a measure of lipophilicity. The methyl group will

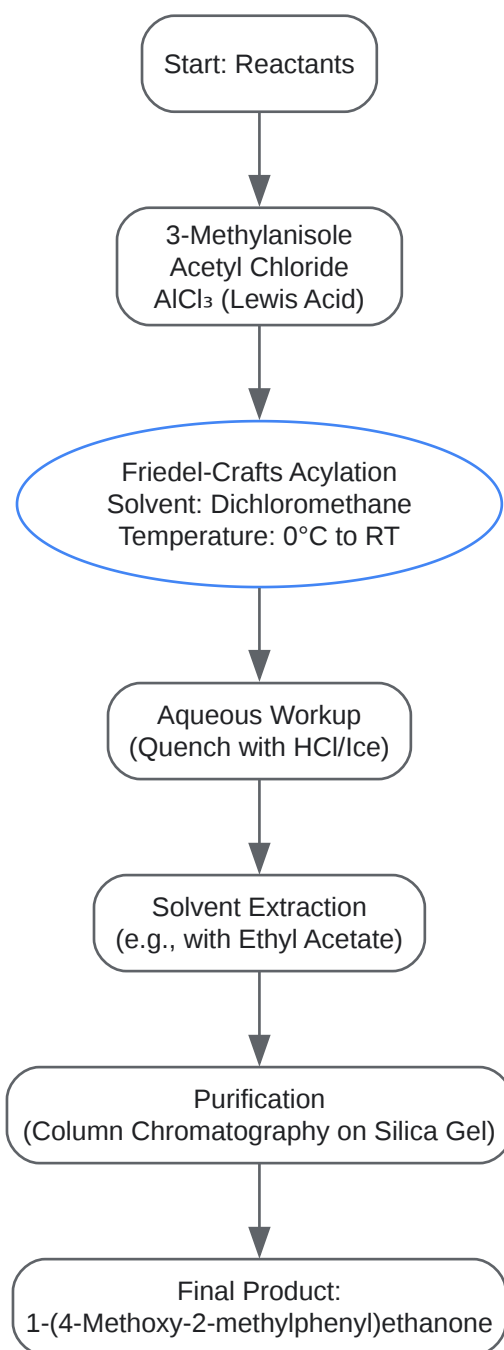
increase the lipophilicity, resulting in a higher logP value.

pKa (Strongest Basic)	-4.8 (Predicted, protonated carbonyl) [2]	Predicted ~ -4.8
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The basicity of the carbonyl oxygen is primarily influenced by the methoxy group's resonance effect. The ortho-methyl group has a minor inductive effect and is not expected to significantly alter the pKa.

Proposed Synthesis Workflow

A plausible and efficient route for synthesizing **1-(4-Methoxy-2-methylphenyl)ethanone** is the Friedel-Crafts acylation of 3-methylanisole. This electrophilic aromatic substitution directs the incoming acetyl group to the position para to the activating methoxy group, which is also ortho to the methyl group, yielding the desired product.



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Caption: Proposed workflow for Friedel-Crafts acylation synthesis.

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. Here, we present the known data for the reference compound and provide an expert-level prediction for the

target molecule, highlighting the expected spectral shifts and patterns.

Proton Nuclear Magnetic Resonance (^1H NMR)

The ^1H NMR spectrum is the most powerful tool for confirming the substitution pattern on the aromatic ring. The symmetry of the reference compound results in two distinct aromatic signals (a pair of doublets). The introduction of the 2-methyl group in our target molecule breaks this symmetry, leading to three unique aromatic proton environments.

Table 3: Comparative ^1H NMR Data (Predicted for Target in CDCl_3)

Proton Assignment	1-(4-Methoxyphenyl)ethanone (Reference) [4]	1-(4-Methoxy-2-methylphenyl)ethanone (Target)	Predicted Rationale
-COCH ₃ (s, 3H)	δ ~2.55 ppm	δ ~2.5 ppm	The acetyl protons are relatively insensitive to distant ring substituents. A similar singlet is expected.
-OCH ₃ (s, 3H)	δ ~3.88 ppm	δ ~3.8 ppm	The methoxy protons should appear as a sharp singlet, with a chemical shift similar to the reference.
-CH ₃ (ring) (s, 3H)	N/A	δ ~2.4 ppm	The aromatic methyl group will appear as a singlet, typically in this region.
Ar-H (d, 2H)	δ ~8.01 ppm	N/A	Protons ortho to the carbonyl group.
Ar-H (d, 2H)	δ ~6.94 ppm	N/A	Protons meta to the carbonyl group.
Ar-H (H6)	N/A	δ ~7.6 ppm (d)	This proton is ortho to the electron-withdrawing acetyl group, causing a significant downfield shift. It will be a doublet, split by H5.
Ar-H (H5)	N/A	δ ~6.7 ppm (dd)	This proton is ortho to the electron-donating methoxy group (shielding) and meta to the acetyl group. It

will be a doublet of doublets, split by H6 and H3.

Ar-H (H3)

N/A

δ ~6.6 ppm (d)

This proton is ortho to the methoxy group and meta to the methyl group. It will appear as a small doublet, split by H5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectra of both the target and reference compounds are expected to be very similar, as they contain the same core functional groups.

- ~1670-1680 cm^{-1} : A strong, sharp peak corresponding to the C=O (ketone) stretch, conjugated with the aromatic ring.
- ~2850-3000 cm^{-1} : C-H stretching from the methyl and aromatic groups.
- ~1600, ~1500, ~1450 cm^{-1} : C=C stretching vibrations characteristic of the aromatic ring.
- ~1250 cm^{-1} and ~1030 cm^{-1} : Strong C-O stretching bands from the aryl-ether (methoxy) group.

Mass Spectrometry (MS)

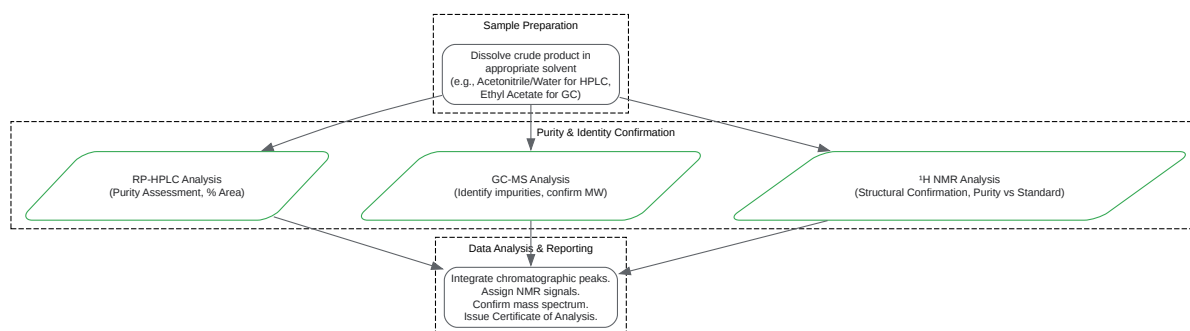
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For Electron Ionization (EI), the key difference will be the molecular ion peak.

- 1-(4-Methoxyphenyl)ethanone (Reference): Molecular Ion (M^+) at $m/z = 150$. A prominent base peak is often observed at $m/z = 135$, corresponding to the loss of a methyl radical ($[\text{M}-\text{CH}_3]^+$) forming a stable acylium ion.
- **1-(4-Methoxy-2-methylphenyl)ethanone (Target):**

- Predicted Molecular Ion (M^+): $m/z = 164$, corresponding to the molecular weight of $C_{10}H_{12}O_2$.
- Predicted Major Fragment: A peak at $m/z = 149$ is expected, resulting from the loss of a methyl radical ($[M-CH_3]^+$) from the acetyl group. This acylium ion remains the most stable fragment.

Analytical Methodologies and Quality Control

Ensuring the identity and purity of a synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques is standard practice.



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Caption: General analytical workflow for compound characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the purity of the final product. A reverse-phase method is typically employed for aromatic ketones.[5]

- Instrumentation: HPLC system with UV detector.
- Column: C18, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point would be 60:40 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm or 275 nm (where the aromatic system absorbs strongly).
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase.
- Analysis: Inject 10 μL . The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

Protocol: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is perfectly suited for analyzing volatile compounds like acetophenones, providing both retention time data and mass spectral information for identity confirmation.[5]

- Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
- Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium, constant flow of ~1.2 mL/min.
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.
- Injector: Split mode (e.g., 50:1), 250°C.
- MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

- Analysis: The resulting mass spectrum of the major peak should be analyzed to confirm the molecular ion (m/z 164) and expected fragmentation pattern (e.g., base peak at m/z 149).

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-(4-Methoxy-2-methylphenyl)ethanone** is not widely available, precautions for similar aromatic ketones should be followed. The reference compound, 4'-Methoxyacetophenone, is classified as harmful if swallowed.[3][6]

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(4-Methoxy-2-methylphenyl)ethanone is a specialty chemical for which published characterization data is limited. This guide provides a robust, scientifically-grounded framework for researchers to synthesize, purify, and characterize this molecule with confidence. By leveraging comparative data from the closely related isomer 1-(4-methoxyphenyl)ethanone and applying fundamental principles of spectroscopy and chromatography, we have outlined the expected physicochemical properties and provided detailed analytical protocols. The key distinguishing feature of **1-(4-Methoxy-2-methylphenyl)ethanone** in its ^1H NMR spectrum will be the presence of three distinct aromatic proton signals, a direct consequence of the symmetry-breaking ortho-methyl group. The methodologies and predictive insights contained herein serve as a valuable resource for drug development professionals and synthetic chemists working with novel substituted aromatic compounds.

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